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1-Bromomethyl-2,2-

difluorocyclopropane

Cat. No.: B1334228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Bromomethyl-2,2-difluorocyclopropane is a key building block in medicinal chemistry and

materials science, offering a unique combination of a reactive bromomethyl handle and a

metabolically stable gem-difluorocyclopropane moiety. This guide provides a comprehensive

overview of its spectroscopic properties and a plausible synthetic route. Due to the limited

availability of public experimental data, this document presents predicted spectroscopic values

to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: 1-(Bromomethyl)-2,2-difluorocyclopropane

CAS Number: 77613-65-1

Molecular Formula: C₄H₅BrF₂[1]

Molecular Weight: 170.98 g/mol [1]

Canonical SMILES: C1C(C1(F)F)CBr
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Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following tables summarize the

predicted spectroscopic data for 1-Bromomethyl-2,2-difluorocyclopropane. These

predictions are based on established principles of NMR and mass spectrometry and provide a

valuable reference for researchers.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constants (J,
Hz)

~3.5 - 3.7 dd 1H -CHH-Br
J(H-H) ≈ 10.5,

J(H-H) ≈ 7.5

~3.3 - 3.5 dd 1H -CHH-Br
J(H-H) ≈ 10.5,

J(H-H) ≈ 8.5

~1.8 - 2.0 m 1H -CH-

~1.4 - 1.6 m 1H
-CHH-

(cyclopropyl)

~1.1 - 1.3 m 1H
-CHH-

(cyclopropyl)

Note: The chemical shifts and coupling patterns of the cyclopropyl protons are complex due to

diastereotopicity and geminal/vicinal couplings, including those to fluorine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Splitting Pattern (due to F) Assignment

~110 - 115 t (¹JCF ≈ 290 Hz) CF₂

~28 - 32 t (³JCF ≈ 3 Hz) -CH₂-Br

~25 - 29 t (²JCF ≈ 10 Hz) -CH-

~15 - 19 t (²JCF ≈ 10 Hz) -CH₂- (cyclopropyl)
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Predicted Mass Spectrometry Data (EI)
m/z Relative Intensity (%) Proposed Fragment

172/170 Low [M]⁺ (¹³C, ⁸¹Br/⁷⁹Br)

91 High [M-Br]⁺

71 Moderate [C₄H₅F]⁺

63 Moderate [C₃H₃F₂]⁺

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (alkyl)

~1200-1000 Strong C-F stretch

~650 Medium-Strong C-Br stretch

Proposed Synthetic Protocol
The synthesis of 1-Bromomethyl-2,2-difluorocyclopropane can be achieved via the

difluorocyclopropanation of allyl bromide. Several reagents can be used to generate

difluorocarbene (:CF₂), with the Ruppert-Prakash reagent (TMSCF₃) being a common and

effective choice.

Reaction Scheme
Experimental Procedure (Illustrative)

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a magnetic stirrer, and a nitrogen inlet, add allyl bromide (1.0 eq) and anhydrous

solvent (e.g., THF or DME).

Reagent Addition: Add sodium iodide (2.2 eq) to the solution. Subsequently, add

trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) dropwise at room temperature under a

nitrogen atmosphere.
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Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C)

and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

Work-up: Cool the reaction mixture to room temperature and quench with a saturated

aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic

solvent (e.g., diethyl ether or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford 1-Bromomethyl-2,2-difluorocyclopropane.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory

conditions and scales.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-Bromomethyl-2,2-difluorocyclopropane.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

1-Bromomethyl-2,2-difluorocyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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